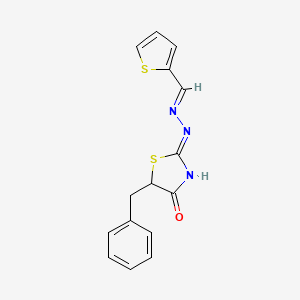![molecular formula C18H22F3N3O3 B6053538 3-[2-(4-morpholinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6053538.png)
3-[2-(4-morpholinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-morpholinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone, commonly known as TFB-TBOA, is a chemical compound that has gained significant attention in the field of neuroscience research. This compound is a potent inhibitor of glutamate transporters and has shown promising results in treating neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
作用机制
TFB-TBOA exerts its pharmacological effects by inhibiting the activity of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain, and its excessive release can lead to excitotoxicity and neuronal damage. By inhibiting glutamate transporters, TFB-TBOA reduces the reuptake of glutamate into presynaptic neurons, leading to increased extracellular glutamate levels and reduced neuronal activity.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, TFB-TBOA has been shown to have other biochemical and physiological effects. Studies have shown that TFB-TBOA can modulate the release of dopamine and serotonin, two important neurotransmitters involved in mood regulation. Additionally, TFB-TBOA has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
实验室实验的优点和局限性
One of the main advantages of TFB-TBOA is its high potency and selectivity for glutamate transporters. This makes it an ideal tool for studying the role of glutamate transporters in neurological disorders. However, TFB-TBOA has some limitations as well. Its short half-life and poor solubility in water can make it difficult to administer in vivo. Additionally, its potent inhibitory effects on glutamate transporters can lead to adverse effects such as seizures and neurotoxicity if not used carefully.
未来方向
There are several potential future directions for research on TFB-TBOA. One area of interest is the development of more potent and selective inhibitors of glutamate transporters. Additionally, further studies are needed to investigate the long-term effects of TFB-TBOA on neuronal function and survival. Finally, TFB-TBOA may have potential applications in other areas of medicine, such as oncology, where glutamate transporters have been implicated in tumor growth and metastasis.
合成方法
The synthesis of TFB-TBOA involves a multi-step process that includes the reaction of 3-(trifluoromethyl)benzylamine with 2-bromoacetyl chloride, followed by the reaction of the resulting compound with 4-morpholinone. The final step involves the reaction of the intermediate compound with piperazine to obtain TFB-TBOA.
科学研究应用
TFB-TBOA has been extensively studied for its potential therapeutic applications in treating neurological disorders. Its ability to inhibit glutamate transporters has been shown to reduce excitotoxicity and improve neuronal survival in animal models of stroke and epilepsy. Additionally, TFB-TBOA has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O3/c19-18(20,21)14-3-1-2-13(10-14)12-24-5-4-22-17(26)15(24)11-16(25)23-6-8-27-9-7-23/h1-3,10,15H,4-9,11-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKMSSZRAOMXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)N2CCOCC2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-allyl-6-oxo-N-2-propyn-1-yl-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6053456.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6053460.png)
![11-methyl-4-(2-thienylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B6053464.png)
![ethyl 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6053472.png)
![1-(2-fluorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6053491.png)
![N-(3,4-dimethylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6053496.png)

![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6053507.png)
![5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-(2,2,2-trifluoroethyl)-2-pyridinamine](/img/structure/B6053524.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B6053534.png)
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B6053539.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B6053547.png)
![[4-(4-tert-butylphenoxy)but-2-en-1-yl]ethylamine hydrochloride](/img/structure/B6053551.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B6053558.png)
